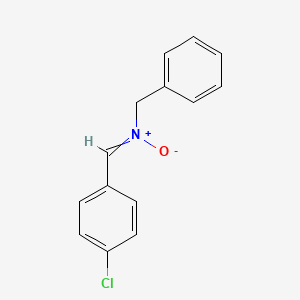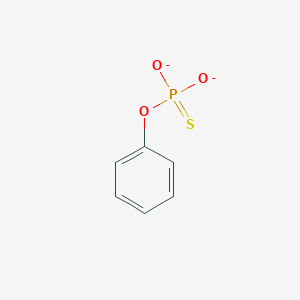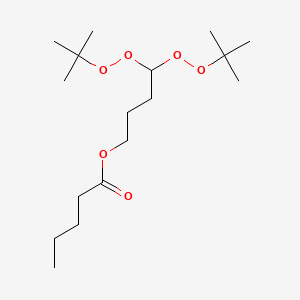
4,4-Bis(tert-butylperoxy)butyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(tert-butylperoxy)butyl valerate is an organic peroxide compound with the molecular formula C17H34O6. It is commonly used as a crosslinking agent in the polymer industry due to its ability to initiate free radical reactions. This compound is known for its stability under controlled conditions and its effectiveness in enhancing the properties of various polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)butyl valerate typically involves the esterification of valeric acid with 4,4-Bis(tert-butylperoxy)butanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is typically handled under stringent temperature control measures to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Bis(tert-butylperoxy)butyl valerate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can then initiate polymerization reactions, making the compound valuable in the production of crosslinked polymers .
Common Reagents and Conditions: The decomposition of this compound is often induced by heat. The compound is sensitive to temperatures above 38°C, and its decomposition can be accelerated in the presence of transition metal catalysts such as cobalt or manganese .
Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can further react to form crosslinked polymer networks. These networks enhance the mechanical properties and thermal stability of the resulting polymers .
Applications De Recherche Scientifique
4,4-Bis(tert-butylperoxy)butyl valerate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 4,4-Bis(tert-butylperoxy)butyl valerate involves its decomposition into free radicals upon heating. These free radicals can initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains. The compound’s effectiveness as a crosslinking agent is due to its ability to generate multiple free radicals, which can form crosslinks between polymer chains, enhancing the material’s properties .
Comparaison Avec Des Composés Similaires
- tert-Butyl peroxybenzoate
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
Comparison: 4,4-Bis(tert-butylperoxy)butyl valerate is unique among similar compounds due to its bifunctional peroxide structure, which allows it to generate multiple free radicals upon decomposition. This makes it particularly effective as a crosslinking agent in polymer synthesis. In comparison, compounds like tert-Butyl peroxybenzoate and tert-Butyl hydroperoxide may only generate a single free radical, limiting their crosslinking capabilities .
Propriétés
Numéro CAS |
23448-68-2 |
|---|---|
Formule moléculaire |
C17H34O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4,4-bis(tert-butylperoxy)butyl pentanoate |
InChI |
InChI=1S/C17H34O6/c1-8-9-11-14(18)19-13-10-12-15(20-22-16(2,3)4)21-23-17(5,6)7/h15H,8-13H2,1-7H3 |
Clé InChI |
UVWVIEBLYRKAFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCCC(OOC(C)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



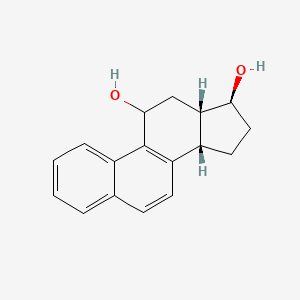
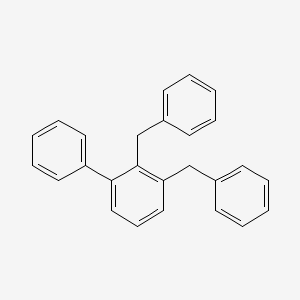
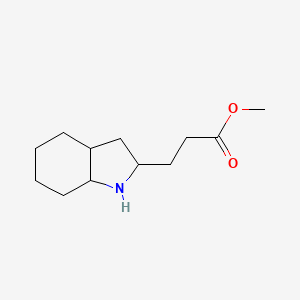
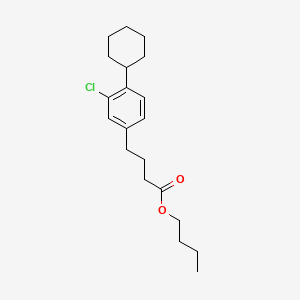


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
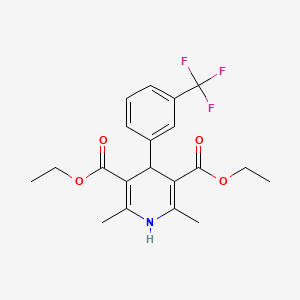
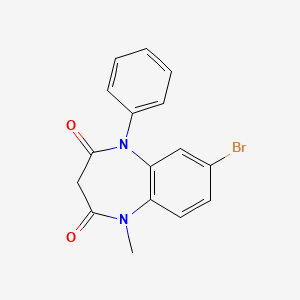
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
